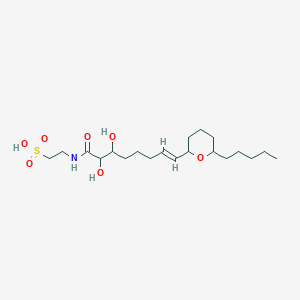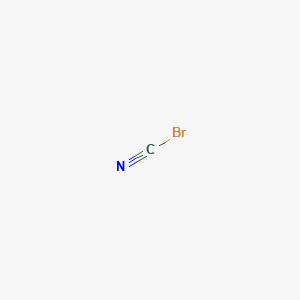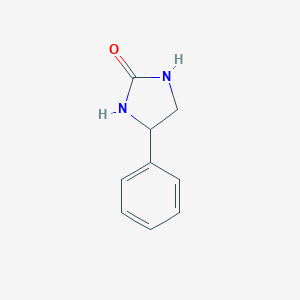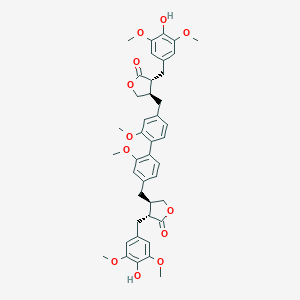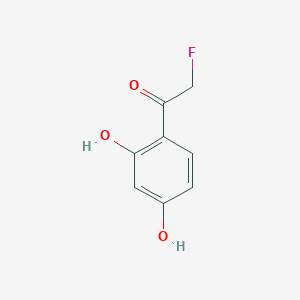
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone, also known as DFE, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a derivative of natural compound curcumin, which is found in turmeric, and has been shown to have anti-inflammatory and anti-cancer properties. In
Mechanism Of Action
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to have anti-viral properties by inhibiting the replication of viruses.
Advantages And Limitations For Lab Experiments
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is also relatively stable and has a long shelf life. However, there are some limitations to using 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone can have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone research. One direction is to explore its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer treatment, either as a single agent or in combination with other therapies. Additionally, there is a need for further research to elucidate the precise mechanisms of action of 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone and to explore its potential for other applications, such as anti-viral therapy.
Conclusion:
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is synthesized by reacting curcumin with ethyl fluoroacetate and has several advantages for lab experiments. However, there are some limitations to using 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone in lab experiments, such as low solubility in water and off-target effects. There are several future directions for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone research, including exploring its potential as a therapeutic agent for inflammatory diseases and cancer, and investigating its precise mechanisms of action.
Synthesis Methods
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone can be synthesized by reacting curcumin with ethyl fluoroacetate in the presence of potassium carbonate and dimethylformamide. The reaction occurs at room temperature and yields a high percentage of 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and human clinical trials.
properties
CAS RN |
147220-82-4 |
|---|---|
Product Name |
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone |
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H7FO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 |
InChI Key |
QLSKYHNQQWZTLN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C(=O)CF |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CF |
synonyms |
Ethanone, 1-(2,4-dihydroxyphenyl)-2-fluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



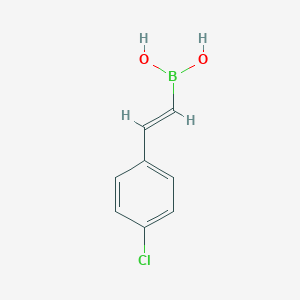
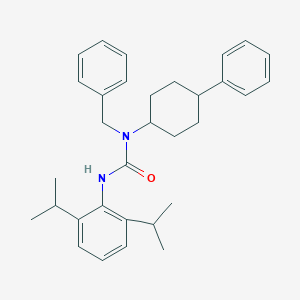
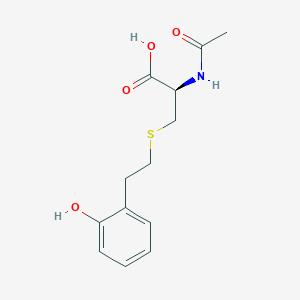
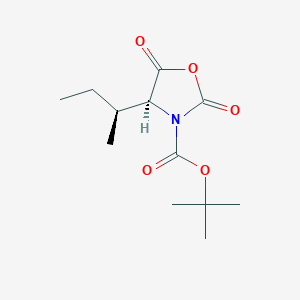
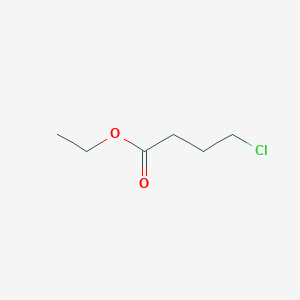
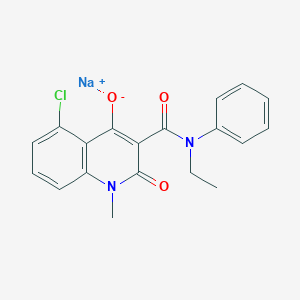
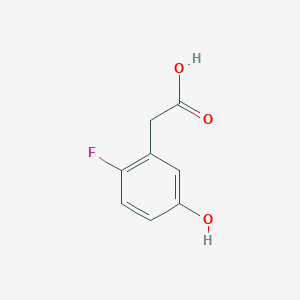
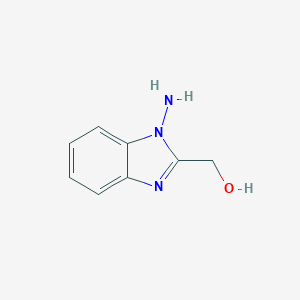
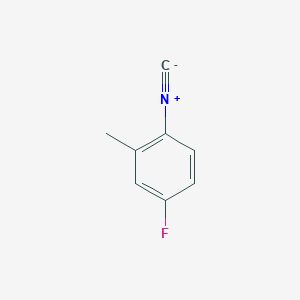
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
